Home > Products > Screening Compounds P13407 > N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide -

N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Catalog Number: EVT-4557248
CAS Number:
Molecular Formula: C17H20N4O
Molecular Weight: 296.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the provided papers primarily focus on the applications of N-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide derivatives, a few studies offer insights into their synthesis. One paper describes a multi-step synthesis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, a derivative of N-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide. [] This synthesis involves reacting N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in the presence of coupling reagents like 2,6-lutidine and o-(benzotriazol-1-yl)-N,N,N',N'-tetramethyl uraniumtetrafluoroborate. [] While the specific synthesis of N-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide itself is not detailed in the provided papers, this example illustrates a potential synthetic route for similar piperazine-based compounds.

Molecular Structure Analysis

The molecular structure of N-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide comprises a piperazine ring linked to a phenyl group through an acetamide linker. A pyridine ring is attached to the piperazine ring at the 4th position. While specific structural data for N-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide is not available in the provided papers, the crystal structure of a closely related compound, 3-[4-(2-Ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone dihydrochloride, provides insights. [] This structure reveals a typical chair conformation for the piperazine ring, highlighting the flexibility of this structural motif.

Applications
  • Inhibiting Osteoclast Differentiation: NAPMA, a derivative, effectively inhibits the differentiation of osteoclasts, cells responsible for bone resorption. This finding suggests its potential as a therapeutic agent for osteoporosis and other bone diseases characterized by excessive bone resorption. []
  • Anti-HIV Activity: A series of piperazine-based CCR5 antagonists, structurally related to N-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, demonstrate potent inhibitory activity against HIV-1 entry and replication. [] This discovery highlights the potential of this compound class as anti-HIV agents.
  • Potential Anticancer Activity: Derivatives incorporating 1,2,4-triazole and acetamide moieties, structurally similar to N-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, display promising anticancer activities against the HepG2 cell line. [] This finding warrants further investigation into the anticancer potential of N-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide and its derivatives.

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is a small molecule that exhibits potent inhibitory effects on osteoclast differentiation, the cells responsible for bone resorption. This activity makes NAPMA a potential therapeutic candidate for treating osteoporosis and other bone diseases associated with excessive bone resorption. Research demonstrates that NAPMA effectively attenuates osteoclast activity by downregulating essential osteoclast-specific markers, ultimately decreasing bone resorption and actin ring formation .

N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy)acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz is another small molecule that demonstrates significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation. PPOAC-Bz effectively suppresses the formation of mature osteoclasts by altering the expression of osteoclast-specific marker genes, ultimately preventing OVX-induced bone loss . This positions PPOAC-Bz as a potential therapeutic option for managing osteolytic disorders.

N‐[2‐(4‐acetyl‐1‐piperazinyl)phenyl]‐2‐(2‐chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl is a small molecule found to be a potent inhibitor of osteoclast differentiation. Its mechanism of action involves downregulating the expression of TRAF6, a critical protein in the RANKL signaling pathway responsible for osteoclastogenesis . By inhibiting osteoclast differentiation and bone resorption, PPOA-N-Ac-2-Cl presents itself as a potential therapeutic agent for managing osteoclast-related bone diseases.

4-[123I]Iodo-N-[2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl]benzamide

Compound Description: This compound was investigated as a potential SPECT radioligand for imaging 5-HT1A receptors in the brain . Despite promising in vitro properties, in vivo studies in rats indicated that its uptake in the brain did not primarily reflect binding to the 5-HT1A receptor, limiting its application as an effective imaging agent.

Methyl N‐[5[[4‐(2‐Pyridinyl)‐1‐piperazinyl]carbonyl]‐***1H‐benzimidazol‐2‐yl]‐carbamate (Compound 81/470)

Compound Description: Compound 81/470 is a broad-spectrum anthelmintic agent shown to be effective against various parasitic worms . Its mechanism of action involves inhibiting glucose uptake and disrupting the energy metabolism of the parasites, ultimately leading to their demise.

Properties

Product Name

N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

IUPAC Name

N-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

InChI

InChI=1S/C17H20N4O/c22-17(19-15-6-2-1-3-7-15)14-20-10-12-21(13-11-20)16-8-4-5-9-18-16/h1-9H,10-14H2,(H,19,22)

InChI Key

FVNXUDNXRWMPSG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=CC=CC=N3

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.